REACTION_CXSMILES
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S(OC(C)C#C)([C:4]1[CH:10]=CC(C)=[CH:6][CH:5]=1)(=O)=O.[CH3:16][C:17]1[CH:23]=[CH:22][CH:21]=[C:20]([CH3:24])[C:18]=1[NH2:19]>>[CH3:6][CH:5]([NH:19][C:18]1[C:20]([CH3:24])=[CH:21][CH:22]=[CH:23][C:17]=1[CH3:16])[C:4]#[CH:10]
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Name
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|
Quantity
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22.4 g
|
Type
|
reactant
|
Smiles
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S(=O)(=O)(C1=CC=C(C)C=C1)OC(C#C)C
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Name
|
|
Quantity
|
26 g
|
Type
|
reactant
|
Smiles
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CC1=C(N)C(=CC=C1)C
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Name
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ice water
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Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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extracted with ethyl acetate
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Type
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DRY_WITH_MATERIAL
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Details
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dried over sodium sulfate
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Type
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FILTRATION
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Details
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filtered
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Type
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DISTILLATION
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Details
|
The solvent is distilled off
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Name
|
|
Type
|
product
|
Smiles
|
CC(C#C)NC=1C(=CC=CC1C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |